(2,6-diamino-7H-purin-8-yl)methanol
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Overview
Description
(2,6-diamino-7H-purin-8-yl)methanol is a purine derivative that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes two amino groups at positions 2 and 6, and a hydroxymethyl group at position 8 on the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-diamino-7H-purin-8-yl)methanol typically involves the reaction of appropriate purine derivatives with reagents that introduce the hydroxymethyl group at the 8-position. One common method involves the use of formylation reactions followed by reduction to yield the hydroxymethyl group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(2,6-diamino-7H-purin-8-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the purine ring or the hydroxymethyl group.
Substitution: The amino groups at positions 2 and 6 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield 8-formylpurine derivatives, while reduction can lead to the formation of 8-hydroxypurine derivatives .
Scientific Research Applications
(2,6-diamino-7H-purin-8-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its role in cellular processes and as a potential inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of (2,6-diamino-7H-purin-8-yl)methanol involves its interaction with specific molecular targets within cells. It has been shown to inhibit enzymes involved in nucleotide synthesis, leading to the disruption of DNA replication and cell division. This results in the induction of apoptosis, particularly in cancer cells. The compound’s effects on lysosomes and mitochondria further contribute to its antitumor activity .
Comparison with Similar Compounds
Similar Compounds
(2,6-diamino-9H-purin-8-yl)methanol: Similar in structure but with different positional isomerism.
8-hydroxymethylpurine: Lacks the amino groups at positions 2 and 6.
8-formylpurine: An oxidized form of (2,6-diamino-7H-purin-8-yl)methanol.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino groups and hydroxymethyl group make it a versatile compound for various applications, particularly in medicinal chemistry .
Properties
CAS No. |
28951-76-0 |
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Molecular Formula |
C6H8N6O |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
(2,6-diamino-7H-purin-8-yl)methanol |
InChI |
InChI=1S/C6H8N6O/c7-4-3-5(12-6(8)11-4)10-2(1-13)9-3/h13H,1H2,(H5,7,8,9,10,11,12) |
InChI Key |
PKXOXDORKHMJLY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NC2=NC(=NC(=C2N1)N)N)O |
Origin of Product |
United States |
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